MFCD02730370

Description

Compounds with analogous MDL identifiers (e.g., MFCD28167899 in ) often exhibit heterocyclic or aromatic frameworks with functional groups such as amides, ketones, or trifluoromethyl substituents, which enhance their reactivity and biological activity .

Properties

IUPAC Name |

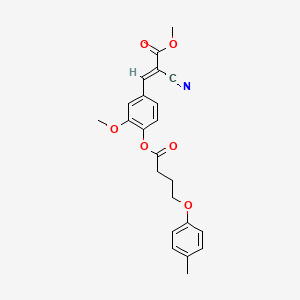

methyl (E)-2-cyano-3-[3-methoxy-4-[4-(4-methylphenoxy)butanoyloxy]phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-16-6-9-19(10-7-16)29-12-4-5-22(25)30-20-11-8-17(14-21(20)27-2)13-18(15-24)23(26)28-3/h6-11,13-14H,4-5,12H2,1-3H3/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUHHRNGMMBHIX-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)C=C(C#N)C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)OCCCC(=O)OC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02730370 involves several steps, each requiring specific reaction conditions. The exact synthetic routes can vary, but they generally include the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods that ensure consistency and efficiency. These methods often involve continuous flow processes and advanced purification techniques to produce large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: MFCD02730370 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with specific functional groups that enhance their utility in various applications.

Scientific Research Applications

MFCD02730370 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways. In industry, this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02730370 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on MFCD02730370’s hypothetical analogs, derived from structurally or functionally related compounds in the evidence. Key parameters include molecular properties, synthesis routes, and hazard profiles.

Table 1: Structural and Functional Comparison

Key Findings:

Structural Divergence :

- CAS 1533-03-5 (C₁₀H₉F₃O) features a trifluoromethyl ketone group, enhancing electrophilicity and metabolic stability, whereas CAS 1022150-11-3 (C₂₇H₃₀N₆O₃) incorporates a polycyclic amide structure, favoring receptor binding in medicinal applications .

- This compound likely shares synthetic pathways with these compounds, such as DMF-mediated coupling or acid-catalyzed condensation, but its larger molecular weight suggests additional complexity in purification .

Functional Trade-offs :

- Trifluoromethyl groups (as in CAS 1533-03-5) improve lipophilicity and bioavailability but increase environmental persistence . In contrast, amide-rich structures (e.g., CAS 1022150-11-3) may exhibit higher solubility but lower membrane permeability .

Hazard Profiles :

- All three compounds show moderate hazards (e.g., skin/eye irritation), but CAS 1022150-11-3’s H302 warning indicates higher oral toxicity, necessitating stringent handling protocols .

Research Implications and Limitations

- Synthetic Challenges : Multi-step syntheses (e.g., column chromatography in CAS 1022150-11-3) limit scalability, while greener methods (e.g., A-FGO catalysts in ) could optimize yields .

- Data Gaps : Direct experimental data for this compound, such as IC₅₀ values or spectroscopic characterization, are absent in the evidence, requiring further validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.